Welcome to the BenchChem Online Store!
molecular formula C12H17BrO2S B1339859 (4-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 96804-05-6

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B1339859
M. Wt: 305.23 g/mol
InChI Key: PJKXVSLKUBXRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538138B2

Procedure details

1-Bromo-4-[(2,2-diethoxyethyl)thio]benzene (Chemical Abstracts number 96804-05-6) was prepared as described in Banfield et al.; J. Chem. Soc.; 1956; 2603-2607, and in Amin, et al.; J. Chem. Soc. Perkin Trans. 2; 1982; 1489-1492. 4-Bromothiophenol (20 g, 95%) in ethanol (80 mL) was treated with 21 wt % of sodium ethoxide in ethanol (36 g, 1.05 eq). The solution was heated at 55° C. for 30 minutes and bromoacetaldehyde diethylacetal (22.56 g, 1.05 eq) was added. The mixture was heated at reflux for 10 hours, ethanol was removed and the residue was diluted with 80 mL of water. The product was extracted with 2×120 mL of ethyl acetate. The combined ethyl acetate layer was washed with 2×40 mL of 15% NaCl and concentrated under vacuum to a brown oil (32.0 g, 92.5% potency, 96.5% yield). The product can be further purified by column chromatography (silica gel, 5:95 EtOAc:hexane).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One
Quantity
22.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[O-]CC.[Na+].[CH2:13]([O:15][CH:16]([O:19][CH2:20][CH3:21])[CH2:17]Br)[CH3:14]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:17][CH:16]([O:19][CH2:20][CH3:21])[O:15][CH2:13][CH3:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
36 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.56 g
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
ethanol was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with 80 mL of water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 2×120 mL of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with 2×40 mL of 15% NaCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a brown oil (32.0 g, 92.5% potency, 96.5% yield)
CUSTOM
Type
CUSTOM
Details
The product can be further purified by column chromatography (silica gel, 5:95 EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SCC(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.